molecular formula C11H13N3O4S2 B6973299 4-[(3,5-Dimethylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid

4-[(3,5-Dimethylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid

Cat. No.: B6973299
M. Wt: 315.4 g/mol
InChI Key: KTMQGXWLKIGPFS-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid is a complex organic compound that features a thiophene ring, a pyrazole ring, and a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dimethylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Scientific Research Applications

4-[(3,5-Dimethylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3,5-Dimethylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonylamino group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity . The thiophene and pyrazole rings can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,5-Dimethylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid is unique due to the combination of its thiophene and pyrazole rings with a sulfonylamino group. This structure provides a unique set of chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[(3,5-dimethylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S2/c1-6-4-7(2)19-11(6)20(17,18)13-8-5-12-14(3)9(8)10(15)16/h4-5,13H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMQGXWLKIGPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)S(=O)(=O)NC2=C(N(N=C2)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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